molecular formula C15H12FN3O2 B1439421 3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204296-96-7

3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B1439421
CAS RN: 1204296-96-7
M. Wt: 285.27 g/mol
InChI Key: UEEUZOFFGGHWSE-UHFFFAOYSA-N
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Description

The compound “3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For example, one method involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The Dimroth rearrangement, which involves the isomerization of heterocycles via processes of ring opening and ring closure, has been used in the synthesis of condensed pyrimidines . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .

Scientific Research Applications

Potassium-Competitive Acid Blocker (P-CAB) Development

The pyrrole derivatives, which are structurally related to pyrazolo[1,5-a]pyrimidine, have been explored for their potential as potassium-competitive acid blockers (P-CABs). These compounds aim to treat conditions like acid reflux by blocking acid secretion in the stomach with high ligand-lipophilicity efficiency (LLE) values .

Anti-Inflammatory Drug Synthesis

Pyrimidine derivatives have been synthesized through cascade reactions involving oxidative dehydrogenation and annulation, leading to compounds with significant anti-inflammatory activities. This suggests that 3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid could potentially be synthesized using similar methods for anti-inflammatory purposes .

Anticancer Activity

Thiazolopyrimidine derivatives, which share a similar pyrimidine base with the compound , have shown excellent anticancer activity against various human cancer cell lines. They induce cell death by apoptosis through the inhibition of CDK enzymes, indicating that our compound may also possess anticancer properties .

Neuroprotective and Anti-Inflammatory Properties

Triazole-pyrimidine hybrid compounds have been evaluated for their neuroprotective and anti-inflammatory properties. Given the structural similarities, 3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid could also be investigated for these pharmacological effects .

COX-2 Inhibition for Anti-Inflammatory Activity

Novel ursolic acid-based triazolopyrimidines have been synthesized and screened for their ability to inhibit COX-2, a key enzyme involved in inflammation. The compound may similarly be evaluated for COX-2 inhibition and its potential anti-inflammatory activity .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines include further exploration of their synthesis, functionalization, and potential applications in medicinal chemistry . The aim is to lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

3-(2-fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-8-13(10-5-3-4-6-12(10)16)14-17-7-11(15(20)21)9(2)19(14)18-8/h3-7H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEUZOFFGGHWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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